6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one
Overview
Description
6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the chromen-2-one scaffold. Coumarin derivatives have been extensively studied due to their significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one typically involves the nitration of 6-chloro-4-hydroxycoumarin. One common method includes the use of nitric acid and acetic acid at elevated temperatures (80-85°C) for 1.5 hours . The reaction proceeds as follows:
Stage 1: 6-Chloro-4-hydroxycoumarin is dissolved in chloroform and cooled to 0°C.
Stage 2: Red fuming nitric acid is added to the solution, and the mixture is stirred at 0°C for 1.5 hours.
Stage 3: The reaction mixture is quenched with water, and the organic layer is separated and treated with saturated sodium bicarbonate.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group using nitric acid.
Substitution: Chlorine and hydroxyl groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic acid at 80-85°C.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride in hydrochloric acid.
Major Products:
Reduction of the Nitro Group: Yields 6-Chloro-4-hydroxy-3-amino-2H-chromen-2-one.
Substitution Reactions: Can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is not fully understood. its biological effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the hydroxyl and chlorine groups may facilitate binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
4-Hydroxycoumarin: Lacks the chlorine and nitro groups, widely known for its anticoagulant properties.
6-Chloro-4-hydroxycoumarin: Similar structure but without the nitro group, used in various synthetic applications.
3-Nitro-4-hydroxycoumarin: Similar structure but without the chlorine group, studied for its biological activities.
Uniqueness: 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is unique due to the combined presence of chlorine, hydroxyl, and nitro groups on the chromen-2-one scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-chloro-4-hydroxy-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDIXRVYJPYHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715741 | |
Record name | 6-Chloro-4-hydroxy-3-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24922-34-7 | |
Record name | 6-Chloro-4-hydroxy-3-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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